![molecular formula C15H15N3 B2921329 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine CAS No. 313524-30-0](/img/structure/B2921329.png)
4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
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Overview
Description
“4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine” is a chemical compound with the CAS Number: 313524-30-0 . Its molecular weight is 237.3 and its IUPAC name is 4-[2-(1H-benzimidazol-2-yl)ethyl]aniline .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N3/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-6,8-9H,7,10,16H2,(H,17,18) . This indicates that the compound has a benzimidazole ring attached to a phenyl ring via an ethyl bridge.Physical And Chemical Properties Analysis
The melting point of “4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine” is between 211-213 degrees Celsius . It’s a strong electron donor molecule .Scientific Research Applications
Synthesis of Other Compounds
The compound can be used in the synthesis of other complex compounds. For instance, it has been used in the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide .
Antimicrobial Activity
Some newly synthesized compounds involving “4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine” have shown significant antibacterial and moderate antifungal activities .
Anti-Inflammatory Activity
Compounds synthesized from “4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine” have potential anti-inflammatory properties. A molecular docking study showed that one such compound could be a potent anti-inflammatory agent .
Anticancer Activity
Benzimidazole derivatives, which include “4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine”, have been intensively studied for their potential as a new generation of anticancer agents .
Antiviral Activity
Benzimidazole derivatives have also shown potential antiviral properties .
Analgesic Activity
These compounds have also been studied for their potential analgesic (pain-relieving) properties .
Future Directions
The future directions for “4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine” could involve its use as an n-type dopant for C60 fullerene, which is an n-type semiconductor in organic and printed electronics . It could also be used as an air-stable n-type dopant in solution-processed n-channel organic thin film transistors (OTFTs) .
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with various proteins and enzymes . They are considered bioisosteres of naturally occurring nucleotides and have been extensively utilized as drug scaffolds in medicinal chemistry .
Mode of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The presence of different functional groups on the benzimidazole core structure can further enhance these bioactivities .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways due to their wide-ranging biological activity .
Pharmacokinetics
The solubility of benzimidazole derivatives in established processing solvents and their general air stability suggest good bioavailability .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, which suggests that they can induce various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine. For instance, it has been noted that benzimidazole derivatives are generally considered to be air stable . This suggests that they can maintain their efficacy and stability in a variety of environmental conditions.
properties
IUPAC Name |
4-[2-(1H-benzimidazol-2-yl)ethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-6,8-9H,7,10,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQCBLDRUKMAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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